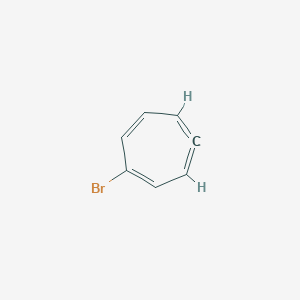![molecular formula C13H23N3O4 B14222549 N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine CAS No. 820235-24-3](/img/structure/B14222549.png)
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine is a chemical compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms, attached to an acetylated valine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as isocyanates or carbodiimides.
Acetylation of Valine: L-valine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The acetylated valine is then coupled with the imidazolidinone ring precursor using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
作用机制
The mechanism of action of N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic processes.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to metabolic and physiological functions.
相似化合物的比较
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine can be compared with other similar compounds, such as:
N-Acetyl-L-valine: Lacks the imidazolidinone ring, making it less complex and potentially less versatile in its applications.
N-Acetyl-L-alanine: Similar in structure but with a different amino acid moiety, leading to variations in its chemical and biological properties.
N-Acetyl-L-leucine: Another amino acid derivative with distinct structural and functional characteristics.
属性
CAS 编号 |
820235-24-3 |
|---|---|
分子式 |
C13H23N3O4 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[2-[(4S)-2,2,4-trimethyl-5-oxoimidazolidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H23N3O4/c1-7(2)10(12(19)20)14-9(17)6-16-11(18)8(3)15-13(16,4)5/h7-8,10,15H,6H2,1-5H3,(H,14,17)(H,19,20)/t8-,10-/m0/s1 |
InChI 键 |
QJCOUJDGURCTSL-WPRPVWTQSA-N |
手性 SMILES |
C[C@H]1C(=O)N(C(N1)(C)C)CC(=O)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CC1C(=O)N(C(N1)(C)C)CC(=O)NC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




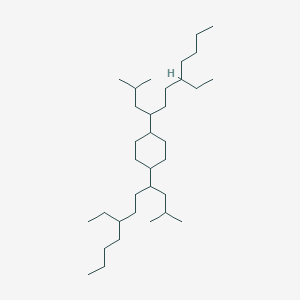
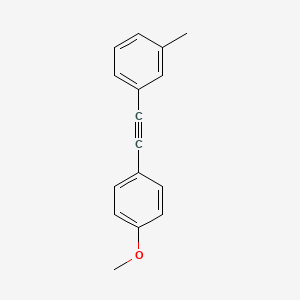
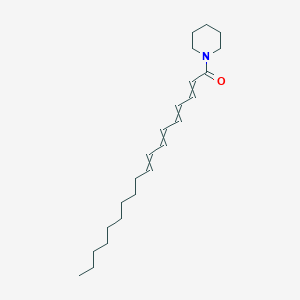
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
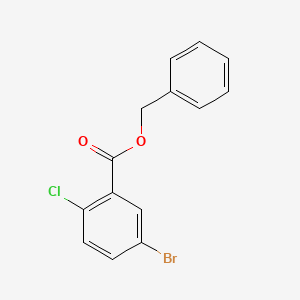
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)

![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
